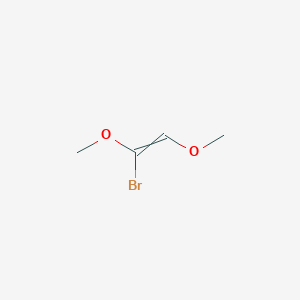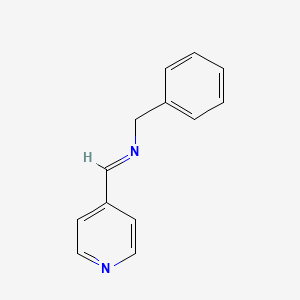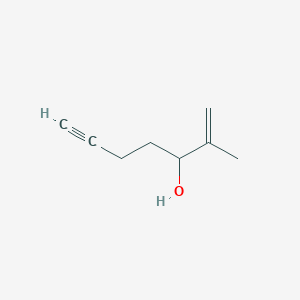
2-Methylhept-1-en-6-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhept-1-en-6-yn-3-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon chain that includes both a double bond (alkene) and a triple bond (alkyne). This unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhept-1-en-6-yn-3-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene chemistry. For instance, starting with a suitable alkyne, such as 1-heptyne, and introducing a methyl group at the second carbon position can yield the desired compound. The reaction conditions typically involve the use of catalysts like palladium or nickel to facilitate the addition of the methyl group and the formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhept-1-en-6-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
2-Methylhept-1-en-6-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylhept-1-en-6-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyne and alkene groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhept-1-en-6-yn-3-ol: Unique due to the presence of both alkyne and alkene groups.
2-Methylhept-1-en-6-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
2-Methylhept-1-en-5-yn-3-ol: Similar structure but with the triple bond at a different position.
Propriétés
Numéro CAS |
72867-88-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-methylhept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h1,8-9H,2,5-6H2,3H3 |
Clé InChI |
AXPQTJKGOOOSJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



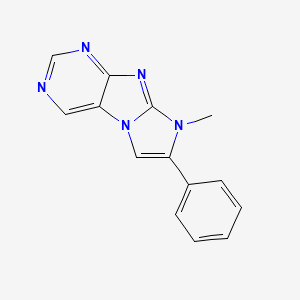
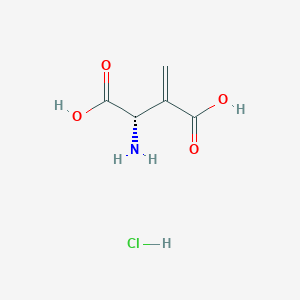

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
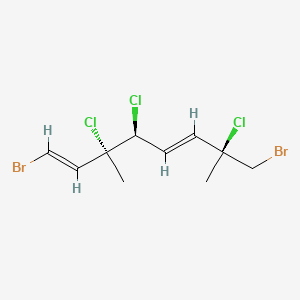
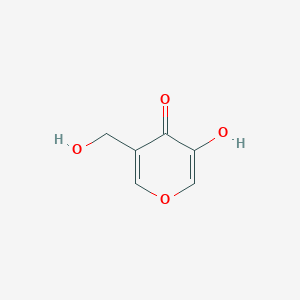


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

